

In Vivo Dosing Data from Preclinical Studies

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Compound Focus: Pexmetinib

CAS No.: 945614-12-0

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The table below summarizes the quantitative data on **pexmetinib** dosing from animal studies found in the search results.

Animal Model	Dose	Administration Route	Dosing Schedule	Primary Observed Effect	Source Context
Immunodeficient mice with KCL22- DasR CML xenografts [1]	Information not specified in abstract	Oral (p.o.)	Information not specified in abstract	Profoundly impaired tumor growth [1]	Repurposing study for TKI- resistant BCR::ABL1
Male Swiss Webster mice [2]	30 mg/kg	Oral (p.o.)	Information not specified in abstract	Inhibited LPS- induced TNF α and IL6 production [2]	Supplier product page (Selleck Chemicals)
Mice with RPMI 8226 xenografts [2]	25 mg/kg	Oral (p.o.)	Information not specified in abstract	Inhibited tumor growth; showed additive activity with thalidomide [2]	Supplier product page (Selleck Chemicals)

Animal Model	Dose	Administration Route	Dosing Schedule	Primary Observed Effect	Source Context
Mice with ovarian carcinoma A2780 xenografts [2]	30 mg/kg	Oral (p.o.)	Information not specified in abstract	Showed additive tumor growth inhibition with Taxol [2]	Supplier product page (Selleck Chemicals)
Mouse model of breast cancer-induced osteolysis [3]	Information not specified in abstract	Information not specified in abstract	Information not specified in abstract	Suppressed breast cancer-associated osteolysis in vivo [3]	Study on bone metastasis

Experimental Protocols for Key Studies

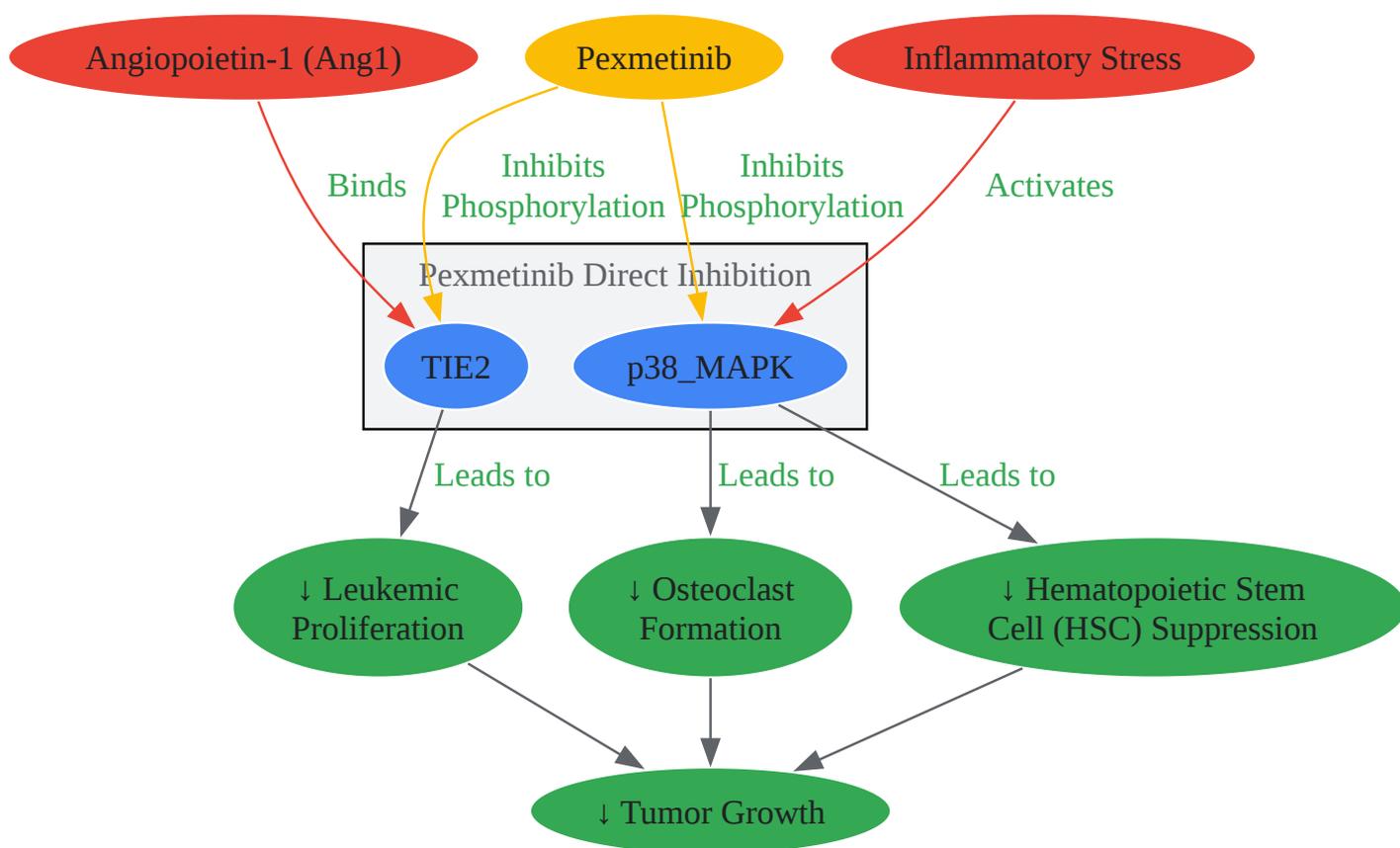
Here are the methodologies for the in vivo experiments cited in the tables above, which can guide your experimental design.

- **CML Xenograft Model (KCL22-DasR cells) [1]:** The in vivo efficacy was tested using a xenograft model of **KCL22-DasR cells** (a human CML cell line selected for resistance to dasatinib and carrying the T315I mutation) in immunodeficient mice. While the specific dose used for **pexmetinib** was not detailed in the available excerpt, the results demonstrated that it "profoundly impaired tumor growth" in this model of drug-resistant cancer [1].
- **Cytokine Inhibition Model [2]:** In male Swiss Webster mice, **pexmetinib** was administered orally at **30 mg/kg**. The study measured the compound's ability to inhibit the production of the proinflammatory cytokines **TNF α** and **IL6** in response to challenges with lipopolysaccharide (LPS) or staphylococcus enterotoxin A [2].
- **Multiple Myeloma Xenograft Model (RPMI 8226 cells) [2]:** In established RPMI 8226 xenografts (a multiple myeloma cell line), **pexmetinib** was administered orally at **25 mg/kg**. It was shown to inhibit tumor growth and exhibited **additive activity when combined with thalidomide** [2].

- **Ovarian Carcinoma Xenograft Model (A2780 cells) [2]:** In ovarian carcinoma A2780 xenografts, **pexmetinib** was administered orally at **30 mg/kg**. The compound demonstrated **additive tumor growth inhibition activity when combined with Taxol (paclitaxel) [2]**.

Pexmetinib's Mechanism of Action

The following diagram illustrates the dual inhibitory mechanism of **pexmetinib**, which underlies its effects in the described experiments.



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Important Considerations for Researchers

- **Drug Discontinuation Status:** **Pexmetinib** was investigated in Phase 1 and Phase 1/2 trials for conditions like **myelodysplastic syndromes and various solid tumors**, but its clinical development has been **discontinued** [4] [5]. All data presented is strictly for preclinical research purposes.
- **Formulation for Animal Dosing:** For in vivo administration, one source suggests that **pexmetinib** can be prepared as a **homogeneous suspension using a vehicle like carboxymethyl cellulose (CMC-Na)** to achieve a concentration of ≥ 5 mg/mL [2].
- **Emerging Research Applications:** While development for original indications has stopped, recent peer-reviewed literature suggests potential for **drug repurposing**. A 2024 study provides preclinical proof of concept for using **pexmetinib** to inhibit **tyrosine kinase inhibitor (TKI)-resistant BCR::ABL1 mutants** (including the T315I "gatekeeper" mutation) in Chronic Myeloid Leukemia (CML) [1].

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References

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